molecular formula C11H12N4O2 B12805437 7-Deaza-2',3'-didehydrodideoxyadenosine CAS No. 64702-16-5

7-Deaza-2',3'-didehydrodideoxyadenosine

Cat. No.: B12805437
CAS No.: 64702-16-5
M. Wt: 232.24 g/mol
InChI Key: KSGFFYDWGPAEFZ-IONNQARKSA-N
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Description

7-Deaza-2’,3’-didehydrodideoxyadenosine is a nucleoside analogue that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is a modified form of adenosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, and the 2’ and 3’ hydroxyl groups are removed. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research .

Preparation Methods

The synthesis of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and the employment of automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective against rapidly dividing cells, such as viruses and cancer cells .

Comparison with Similar Compounds

7-Deaza-2’,3’-didehydrodideoxyadenosine is unique compared to other nucleoside analogues due to its specific structural modifications. Similar compounds include:

The unique combination of the 7-deaza modification and the absence of the 2’ and 3’ hydroxyl groups in 7-Deaza-2’,3’-didehydrodideoxyadenosine imparts distinct chemical and biological properties, making it a valuable tool in various research applications .

Properties

CAS No.

64702-16-5

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C11H12N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h1-4,6-7,9,16H,5H2,(H2,12,13,14)/t7-,9+/m0/s1

InChI Key

KSGFFYDWGPAEFZ-IONNQARKSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N

Canonical SMILES

C1=CC(OC1CO)N2C=CC3=C(N=CN=C32)N

Origin of Product

United States

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